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Compound of Interest

Compound Name: 2,4-Dinitrobenzoic acid

Cat. No.: B146820

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-
Dinitrobenzoic acid, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR)
spectroscopy. This document details experimental protocols for acquiring this data and
presents the information in a clear, structured format to aid in research and development.

Introduction

2,4-Dinitrobenzoic acid is a highly substituted aromatic carboxylic acid. Its rigid structure and
the presence of multiple functional groups—a carboxylic acid and two nitro groups—give rise to
a distinct and informative spectral profile. Understanding these spectral characteristics is
crucial for its identification, purity assessment, and the study of its chemical behavior in various
applications, including as a reagent in chemical synthesis and potential derivatization of
pharmacologically active compounds.

Molecular Structure and Key Spectral Features

The key to interpreting the spectra of 2,4-Dinitrobenzoic acid lies in understanding its
molecular structure and the expected spectroscopic behavior of its constituent functional
groups. The aromatic ring, the carboxylic acid group, and the two nitro groups all produce
characteristic signals in both IR and NMR spectra.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b146820?utm_src=pdf-interest
https://www.benchchem.com/product/b146820?utm_src=pdf-body
https://www.benchchem.com/product/b146820?utm_src=pdf-body
https://www.benchchem.com/product/b146820?utm_src=pdf-body
https://www.benchchem.com/product/b146820?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Molecular structure of 2,4-Dinitrobenzoic acid and its correlation to key IR and NMR
spectral features.

Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 2,4-Dinitrobenzoic acid shows characteristic absorption bands
for the carboxylic acid and nitro groups, as well as for the aromatic ring.

. Observed
. o Typical Wavenumber
Functional Group Vibrational Mode ( 1y o Wavenumber
cm-
(cm=) =
Carboxylic Acid O-H stretch 3300-2500 (broad) ~3100 (broad)
Aromatic C-H stretch 3100-3000 ~3050
Carboxylic Acid C=0 stretch 1725-1700 ~1700
) Multiple bands in this
Aromatic C=C stretch 1600-1450 )
region
_ Asymmetric N-O
Nitro Group 1550-1500 ~1530
stretch
) Symmetric N-O
Nitro Group 1355-1315 ~1340
stretch
Carboxylic Acid C-O stretch 1320-1210 ~1250
Carboxylic Acid O-H bend 950-910 ~920

Note: Observed values are approximate and can vary slightly based on the sampling method
(e.g., KBr pellet, ATR).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.
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'H NMR Spectral Data

The *H NMR spectrum of 2,4-Dinitrobenzoic acid is characterized by signals from the

aromatic protons and the carboxylic acid proton. The chemical shifts are significantly influenced

by the electron-withdrawing nitro groups.

Chemical Shift (0,
Proton

o Coupling Constant
Multiplicity

ppm) (J, Hz)
Carboxylic Acid )

~11.0-13.0 Singlet (broad)
(COOH)
H-3 ~8.8 Doublet ~2.0
H-5 ~8.6 Doublet of doublets ~8.5, 2.0
H-6 ~8.1 Doublet ~8.5

Note: Chemical shifts are typically reported for samples dissolved in DMSO-de, as the acidic

proton is readily observable in this solvent.

3C NMR Spectral Data

The 3C NMR spectrum provides information on the different carbon environments within the

molecule.

Carbon Chemical Shift (8, ppm)

Carboxylic Acid (C=0) ~165

C-2 (ipso to NO2) ~150

C-4 (ipso to NO2) ~148

C-1 (ipso to COOH) ~135

C-6 ~131

C-5 ~127

C-3 ~120
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Note: Chemical shifts are approximate and depend on the solvent and spectrometer frequency.

Experimental Protocols

The following are generalized protocols for obtaining high-quality IR and NMR spectra of solid
organic compounds like 2,4-Dinitrobenzoic acid.

Infrared (IR) Spectroscopy

Method 1: KBr Pellet Technique

e Sample Preparation:

[e]

Thoroughly clean and dry an agate mortar and pestle.

o

Add approximately 1-2 mg of 2,4-Dinitrobenzoic acid to the mortar and grind to a fine
powder.

o

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the
mortar.

o

Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
e Pellet Formation:
o Transfer the mixture to a pellet die.

o Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or
translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum with an empty sample holder.

o Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm™L,
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Method 2: Attenuated Total Reflectance (ATR) Technique

e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Data Acquisition:

[¢]

Acquire a background spectrum of the clean, empty ATR crystal.
o Place a small amount of solid 2,4-Dinitrobenzoic acid onto the ATR crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

o Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4
cm™i,

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o

Weigh approximately 10-20 mg of 2,4-Dinitrobenzoic acid into a clean, dry vial.

o Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

o Gently agitate the vial to ensure complete dissolution. A vortex mixer may be used if
necessary.

o Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a
clean 5 mm NMR tube.

o Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

o Lock the spectrometer onto the deuterium signal of the solvent.
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o Shim the magnetic field to achieve optimal homogeneity.
o For *H NMR, acquire the spectrum using a standard pulse sequence.

o For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence. The
number of scans will be significantly higher than for *H NMR due to the lower natural
abundance of 13C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and
characterization of 2,4-Dinitrobenzoic acid.
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Acquire IR Spectrum
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Analyze 13C Spectrum:
- Number of Signals
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Spectral Analysis
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- COOH (O-H, C=0)
- NO2 (N-O stretches)
- Aromatic (C-H, C=C)

Analyze 1H Spectrum:
- Chemical Shifts
- Multiplicities
- Integration

Conclusion

Confirm Structure of

2,4-Dinitrobenzoic Acid

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2,4-Dinitrobenzoic acid.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 2,4-Dinitrobenzoic Acid: An
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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